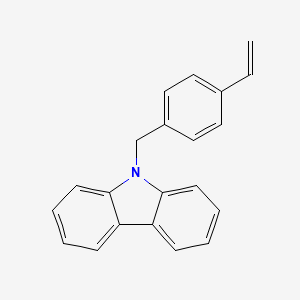

9-(4-Vinylbenzyl)-9H-carbazole

Description

Structure

3D Structure

Properties

CAS No. |

60181-05-7 |

|---|---|

Molecular Formula |

C21H17N |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

9-[(4-ethenylphenyl)methyl]carbazole |

InChI |

InChI=1S/C21H17N/c1-2-16-11-13-17(14-12-16)15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h2-14H,1,15H2 |

InChI Key |

NHIZBKTYLXRSOL-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=CC=CC=C42 |

Related CAS |

63413-73-0 |

Origin of Product |

United States |

Synthetic Methodologies for 9 4 Vinylbenzyl 9h Carbazole

Precursor Synthesis and Purification Strategies

The successful synthesis of 9-(4-Vinylbenzyl)-9H-carbazole is critically dependent on the purity and reactivity of its precursors: a suitable 9H-carbazole derivative and a 4-vinylbenzyl halide. This section details the common synthetic routes and purification strategies for these essential starting materials.

Synthesis of 9H-carbazole Derivatives

The foundational precursor, 9H-carbazole, can be functionalized to enhance its reactivity or to impart specific properties to the final monomer. A common strategy involves halogenation, providing a reactive handle for further transformations. For instance, the bromination of carbazole (B46965) using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) yields 3,6-dibromo-9H-carbazole. mdpi.com This di-brominated derivative can then be used directly or be further modified.

Another approach involves the N-alkylation of the carbazole ring with reagents other than the final vinylbenzyl group to introduce functionalities that might facilitate the main reaction or solubility. For example, reaction with ethyl chloroacetate (B1199739) in the presence of a base can yield ethyl 9H-carbazol-9-ylacetate. arabjchem.org

The purification of these carbazole derivatives is typically achieved through recrystallization from appropriate solvents like ethanol (B145695) or by column chromatography on silica (B1680970) gel. mdpi.comuobaghdad.edu.iq The choice of solvent and technique depends on the specific derivative's polarity and solubility characteristics.

Synthesis of 4-Vinylbenzyl Halide Precursors

The second key precursor is a 4-vinylbenzyl halide, most commonly 4-vinylbenzyl chloride. This compound provides the vinylbenzyl group that is attached to the nitrogen of the carbazole ring. One synthetic route to 4-vinylbenzyl chloride starts from 4-vinylbenzyl alcohol, which is then chlorinated using agents such as thionyl chloride or phosphorus pentachloride. univook.com The reaction is typically carried out in a solvent like dichloromethane (B109758) at moderate temperatures to control the reaction rate and maximize yield. univook.com

An alternative synthesis involves the gas-phase chlorination of p-methylstyrene using chlorine gas. guidechem.com This method requires careful control of reaction parameters such as temperature and flow rates to achieve high selectivity for the desired product. guidechem.com

Purification of 4-vinylbenzyl chloride is crucial to remove by-products and unreacted starting materials. Common methods include distillation under reduced pressure and washing with a dilute aqueous base (e.g., 0.5% NaOH) to remove acidic impurities, followed by drying over an anhydrous salt like sodium sulfate. chemdad.comchemicalbook.com To prevent polymerization during storage and distillation, a stabilizer such as 4-tert-butylcatechol (B165716) is often added. chemdad.comchemicalbook.com

N-Alkylation Protocols for this compound Formation

The core of the synthesis is the N-alkylation of 9H-carbazole with a 4-vinylbenzyl halide. This reaction forms the C-N bond, linking the carbazole and vinylbenzyl moieties. The efficiency and yield of this step are highly dependent on the reaction conditions.

Optimized Reaction Conditions and Catalytic Systems

The N-alkylation is typically carried out in the presence of a base to deprotonate the carbazole's N-H group, forming a more nucleophilic carbazolide anion. A variety of bases have been successfully employed, with the choice often influencing the reaction rate and yield.

| Base | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Potassium Hydroxide (KOH) | Bromoethane | DMF | 60 | Overnight | 85.6 | uobaghdad.edu.iq |

| Potassium Carbonate (K2CO3) | Benzyl (B1604629) Bromide | Acetone (B3395972) | Room Temp | 2 | 74 | mdpi.com |

| Sodium Hydride (NaH) | Alkyl Bromide | THF | 50 | - | >99 | d-nb.infobeilstein-journals.org |

This table presents a selection of bases and conditions for the N-alkylation of carbazole and related heterocycles to illustrate the range of effective systems.

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating. researchgate.net This technique can significantly reduce reaction times and often leads to higher yields by promoting efficient energy transfer. researchgate.net

Solvent Selection and Reaction Parameter Optimization

The choice of solvent plays a critical role in the N-alkylation reaction, influencing the solubility of the reactants and the reactivity of the nucleophile. Aprotic polar solvents are generally favored as they can solvate the cation of the base while leaving the carbazolide anion relatively free to react.

| Solvent | Base | Alkylating Agent | Temperature (°C) | Regioselectivity (N-1:N-2) | Reference |

| DMF | Cs2CO3 | n-pentyl bromide | Room Temp | 1.4:1 | d-nb.info |

| DMSO | Cs2CO3 | n-pentyl bromide | Room Temp | 1.6:1 | d-nb.info |

| Acetonitrile | Cs2CO3 | n-pentyl bromide | Room Temp | 1.9:1 | d-nb.info |

| Dioxane | Cs2CO3 | Alkyl tosylate | 90 | - | nih.gov |

| Toluene | KOH, 18-crown-6 | p-chloromethyl-α-bromoethylbenzene | 40 | - | chemicalbook.com |

This table illustrates the influence of different solvents on the N-alkylation of indazole, a related heterocycle, highlighting the importance of solvent choice on reaction outcomes.

Optimization of other reaction parameters such as temperature and reaction time is also crucial for maximizing the yield and purity of this compound. The ideal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. Similarly, the reaction time should be sufficient for complete conversion without leading to product degradation.

Post-Synthetic Purification Techniques for Monomer Refinement

After the N-alkylation reaction, the crude product contains the desired monomer along with unreacted starting materials, by-products, and residual catalyst. Therefore, a thorough purification process is essential to obtain a high-purity monomer suitable for polymerization.

Recrystallization is a common and effective method for purifying solid organic compounds. The crude this compound is dissolved in a hot solvent in which it is soluble, and then the solution is cooled slowly to allow for the formation of pure crystals, leaving impurities in the mother liquor. The choice of solvent is critical and is determined by the solubility profile of the product and its impurities. Ethanol is often a suitable solvent for the recrystallization of carbazole derivatives. uobaghdad.edu.iq

Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase. For this compound, silica gel is a common stationary phase. The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity. The fractions containing the pure product are then collected and the solvent is evaporated. semanticscholar.org Preparative thin-layer chromatography (TLC) can also be used for small-scale purification. clockss.org

Size Exclusion Chromatography (SEC) , also known as gel permeation chromatography (GPC), can be employed to separate the monomer from oligomeric or polymeric by-products that may form during synthesis. jai.co.jp This technique separates molecules based on their size, with larger molecules eluting first.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point analysis.

Chromatographic Separation Methods

Following the initial precipitation and filtration, the crude this compound often requires further purification to remove unreacted starting materials and byproducts. Column chromatography is a standard and effective technique for this purpose.

While specific chromatographic conditions for this compound are not extensively detailed in the available literature, general practices for the purification of carbazole derivatives can be applied. A silica gel stationary phase is commonly used. The choice of eluent, or mobile phase, is critical for achieving good separation. A mixture of a non-polar solvent and a moderately polar solvent is typically employed, with the polarity of the mixture being gradually increased to elute compounds of varying polarities.

For carbazole derivatives, common eluent systems include mixtures of hexane (B92381) and ethyl acetate, or dichloromethane and hexane. acgpubs.org The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. The optimal eluent system is one that provides a good separation between the desired product and any impurities, ideally with a retention factor (Rf) for the product in the range of 0.2-0.4 for efficient column separation. reddit.comreddit.com

| Eluent System (v/v) | Typical Rf Range for Carbazole Derivatives | Notes |

| Hexane / Ethyl Acetate | 0.2 - 0.5 | A versatile system, the ratio can be adjusted to optimize separation. |

| Dichloromethane / Hexane | 0.3 - 0.6 | Offers good solubility for many organic compounds. |

Table 2: Representative Eluent Systems for Chromatographic Purification of Carbazole Derivatives

Recrystallization and Drying Protocols

Recrystallization is a powerful purification technique for solid compounds and is the final step in obtaining high-purity this compound. The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.

For this compound, acetone has been reported as an effective solvent for recrystallization. researchgate.net The crude product is dissolved in a minimal amount of hot acetone to form a saturated solution. As the solution is allowed to cool slowly, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts, tend to remain dissolved in the solvent.

The process involves dissolving the crude solid in the hot solvent, followed by hot filtration if any insoluble impurities are present. The clear solution is then allowed to cool to room temperature, and subsequently in an ice bath to maximize crystal formation. The purified crystals are then collected by filtration and washed with a small amount of cold solvent to remove any residual impurities adhering to the crystal surface.

The final step is to thoroughly dry the purified crystals to remove any residual solvent. This is typically done under vacuum at a slightly elevated temperature.

| Solvent | Procedure | Expected Outcome |

| Acetone | Dissolve crude product in hot acetone, cool to room temperature, then in an ice bath. | Formation of colorless needles of pure this compound. |

Table 3: Recrystallization Protocol for this compound

Scale-Up Considerations for Monomer Production

The transition from laboratory-scale synthesis to industrial-scale production of this compound presents several challenges that need to be addressed to ensure an efficient, safe, and cost-effective process.

One of the primary considerations is heat management . The N-alkylation of carbazole is an exothermic reaction. On a large scale, the heat generated can be significant and must be effectively dissipated to prevent runaway reactions and ensure product quality. This requires the use of appropriately designed reactors with efficient cooling systems.

Mixing is another critical factor. Ensuring homogeneous mixing of the reactants, especially the base and the carbazole solution, is crucial for consistent reaction rates and to avoid localized "hot spots." The choice of impeller design and agitation speed in the reactor is therefore important.

Solvent selection and recovery also become more significant at an industrial scale. While DMF is an effective solvent, its high boiling point and potential for decomposition at elevated temperatures can pose challenges for recovery and recycling. The economic and environmental impact of the solvent choice must be carefully evaluated.

Work-up and purification procedures need to be adapted for large-scale operations. Filtration of large quantities of product requires industrial-scale filtration equipment. Similarly, large-scale recrystallization necessitates the use of large crystallizers with controlled cooling profiles to ensure consistent crystal size and purity.

Finally, process safety is paramount. A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential risks associated with the handling of flammable solvents, corrosive bases, and the exothermic nature of the reaction.

| Parameter | Laboratory Scale | Scale-Up Consideration |

| Heat Transfer | Natural convection and small surface area are often sufficient. | Requires dedicated cooling systems and reactor design for efficient heat removal. |

| Mixing | Magnetic or overhead stirring is typically adequate. | Requires optimized agitator design and power for effective mass transfer. |

| Solvent Handling | Relatively small volumes, disposal is straightforward. | Requires efficient solvent recovery and recycling systems for economic and environmental reasons. |

| Purification | Manual filtration and small-scale recrystallization. | Requires industrial-scale filtration and crystallization equipment with automated controls. |

| Safety | Standard laboratory safety protocols. | Requires comprehensive process safety management, including HAZOP studies and emergency shutdown systems. |

Table 4: Comparison of Laboratory and Scale-Up Considerations

Polymerization Strategies and Mechanistic Insights for 9 4 Vinylbenzyl 9h Carbazole

Conventional Radical Polymerization of the Carbazole-Vinylbenzyl Monomer

Conventional free-radical polymerization is a robust and widely used method for producing polymers from vinyl monomers. libretexts.org This process typically involves three key stages: initiation, where radical species are generated; propagation, where the monomer adds to the growing polymer chain; and termination, where the growth of chains is halted. libretexts.org

The initiation of the conventional radical polymerization of VBCz is typically achieved using thermal initiators that decompose upon heating to generate free radicals. libretexts.org Common initiators for such styrenic monomers include azo compounds and peroxides.

Azoisobutyronitrile (AIBN): AIBN is a frequently used initiator that decomposes to form isobutyronitrile (B166230) radicals and nitrogen gas, effectively initiating polymerization. libretexts.org

Benzoyl Peroxide (BPO): BPO is another common choice, which cleaves at its weak oxygen-oxygen bond to form benzoyloxy radicals. These can further decarboxylate to produce phenyl radicals that initiate the polymerization process. libretexts.org

| Initiator System | Typical Decomposition Temperature | Generated Radical Species |

|---|---|---|

| Azoisobutyronitrile (AIBN) | 60-80°C | Isobutyronitrile radical |

| Benzoyl Peroxide (BPO) | 80-100°C | Phenyl radical (after decarboxylation) |

Solvent and temperature are critical parameters that significantly influence the outcome of conventional radical polymerization.

Temperature: The reaction temperature directly affects the rate of initiator decomposition; higher temperatures lead to a faster rate of radical generation and, consequently, a higher polymerization rate. rsc.org However, temperature also influences the rates of propagation and termination. An increase in temperature often results in a decrease in the average molecular weight of the resulting polymer, as termination reactions become more frequent at higher radical concentrations.

Solvent: The choice of solvent can impact the polymerization in several ways. flinders.edu.au

Solvation Effects: The solvent can solvate the propagating radical and monomer, which may slightly alter the propagation rate coefficient (k_p). flinders.edu.auresearchgate.net For polymerizations in non-coordinating solvents, this effect is often minor. researchgate.net

| Parameter | Effect on Polymerization | Typical Outcome |

|---|---|---|

| Increasing Temperature | Increases initiator decomposition rate and termination frequency. | Higher reaction rate, lower average molecular weight. |

| Use of Chain-Transfer Solvent (e.g., Toluene) | Promotes premature termination of growing chains. | Lower average molecular weight. |

| Use of Non-Coordinating Solvent (e.g., Dioxane) | Minimizes side reactions and chain transfer. | Molecular weight primarily determined by initiator/monomer ratio. |

Controlled/Living Radical Polymerization Approaches

To overcome the limitations of conventional radical polymerization, such as poor control over molecular weight and high dispersity, controlled/living radical polymerization (CRP) techniques have been developed. cmu.edupageplace.de These methods are characterized by a rapid and reversible deactivation of the growing polymer chains, which keeps the concentration of active radicals low and minimizes irreversible termination reactions. cmu.edu Atom Transfer Radical Polymerization (ATRP) is one of the most powerful and versatile CRP methods. wikipedia.org

ATRP is a robust technique for synthesizing well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. nih.govmdpi.com The mechanism involves the reversible transfer of a halogen atom (typically chlorine or bromine) between a dormant polymer chain and a transition metal catalyst. wikipedia.orgcmu.edu

A typical ATRP system consists of an alkyl halide initiator, a transition metal complex (catalyst), and a ligand. wikipedia.org The VBCz monomer, being a styrene (B11656) derivative, is well-suited for ATRP.

Catalyst: The most common catalysts for ATRP are copper(I) complexes (e.g., CuBr or CuCl). wikipedia.org The catalyst's role is to abstract a halogen from the dormant chain to form a propagating radical and the higher oxidation state copper(II) complex. This process is reversible, establishing an equilibrium that is heavily shifted towards the dormant species. cmu.edu

Ligand: The ligand is crucial for solubilizing the transition metal salt in the organic media and tuning the catalyst's reactivity. wikipedia.org For the polymerization of styrenic monomers like VBCz, nitrogen-based ligands are highly effective. Common examples include 2,2'-bipyridine (B1663995) (bpy) and multidentate aliphatic amines like N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA). core.ac.uk Optimizing the ligand allows for fine control over the activation/deactivation equilibrium, which is essential for a successful controlled polymerization. nih.gov

| Catalyst | Common Ligand | Key Characteristics |

|---|---|---|

| Copper(I) Bromide (CuBr) | 2,2'-bipyridine (bpy) | Classic system, forms a stable complex, suitable for a range of monomers. |

| Copper(I) Chloride (CuCl) | 2,2'-bipyridine (bpy) | Similar to CuBr but can offer different kinetics. |

| Copper(I) Bromide (CuBr) | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Forms a highly active catalyst, allowing for faster polymerization rates. |

The "living" nature of ATRP, where most polymer chains retain their active halogen end-group, provides exceptional control over the final polymer architecture. nih.govdigitellinc.com

Molecular Weight Control: The number-average molecular weight (M_n) of the polymer can be predetermined by the initial ratio of monomer to initiator concentrations. As the reaction proceeds, M_n increases linearly with monomer conversion.

Low Dispersity: Because all polymer chains are initiated simultaneously and grow at a similar rate, the resulting polymers have a very narrow molecular weight distribution, with dispersity (Ð or M_w/M_n) values typically below 1.2. wikipedia.org

Complex Architectures: The preservation of the chain-end functionality allows for the synthesis of more complex structures. For example, the resulting poly(9-(4-Vinylbenzyl)-9H-carbazole) can be used as a macroinitiator to grow a second block of another monomer, leading to the formation of well-defined block copolymers. nih.gov Furthermore, by using multifunctional initiators, star polymers can be synthesized. wikipedia.org It is also possible to graft polymer chains from surfaces to create polymer brushes with a high grafting density. core.ac.ukcmu.edu

The successful control over the polymerization is typically confirmed by a linear evolution of molecular weight with conversion and the maintenance of a low dispersity index throughout the reaction, as illustrated in the conceptual data table below.

| Monomer Conversion (%) | Theoretical M_n (g/mol) | Experimental M_n (g/mol) | Dispersity (Ð = M_w/M_n) |

|---|---|---|---|

| 20 | 5,000 | 5,200 | 1.15 |

| 40 | 10,000 | 10,500 | 1.12 |

| 60 | 15,000 | 15,300 | 1.10 |

| 80 | 20,000 | 20,600 | 1.09 |

| 95 | 23,750 | 24,100 | 1.08 |

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization of the Monomer

Copolymerization with Co-monomers for Tailored Material Characteristics

Copolymerization is a versatile strategy to modify the properties of poly(this compound) [P(VBC)]. By incorporating other monomers, characteristics such as solubility, thermal properties, and electronic behavior can be finely tuned. Controlled radical polymerization techniques, particularly Nitroxide-Mediated Polymerization (NMP), have proven to be highly effective for synthesizing well-defined VBC-containing copolymers.

Statistical copolymerization of VBC with other vinyl monomers allows for the creation of materials with blended, averaged properties. A notable application of VBC in this context is its use as a "controlling" co-monomer in the NMP of methacrylates. Research has shown that incorporating a very small amount of VBC—as little as 1 mole percent—is sufficient to exert control over the polymerization of methyl methacrylate (B99206) (MMA), leading to a linear evolution of molecular weight with conversion and narrow molecular weight distributions (Đ ≈ 1.3).

This high degree of control is attributed to the specific reactivity ratios of the monomers. In the MMA/VBC system, the reactivity ratios were determined to be rVBC = 2.7 ± 1.5 and rMMA = 0.24 ± 0.14. This indicates a strong preference for the incorporation of VBC into the growing polymer chain, which is a key factor in its effectiveness as a controlling co-monomer for methacrylate polymerization via NMP.

Beyond methacrylates, VBC has been used to create fluorescent and thermo-responsive statistical terpolymers. For instance, VBC was copolymerized with oligo(ethylene glycol) methyl ether methacrylate (OEGMA) and 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA). By adjusting the feed ratios of the co-monomers, the resulting terpolymers exhibited tunable lower critical solution temperatures (LCSTs) in water, ranging from 28 °C to 81 °C. The inclusion of VBC units also imparted thermo-responsive fluorescence to the final materials.

| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Polymerization System |

|---|---|---|---|---|

| VBC | MMA | 2.7 ± 1.5 | 0.24 ± 0.14 | Nitroxide-Mediated Polymerization (NMP) |

Block copolymers containing a P(VBC) segment are of significant interest for creating self-assembling materials and for use in layered organic electronic devices. NMP is a favored method for synthesizing these structures due to its ability to create well-defined polymers that can act as macroinitiators for subsequent polymerization steps.

One successful strategy involves the synthesis of water-dispersible block copolymers. For example, poly(acrylic acid)-b-poly(this compound) [poly(AA)-b-poly(VBC)] has been prepared. This is typically achieved by first polymerizing a protected form of acrylic acid, and then using the resulting polymer as a macroinitiator to grow the VBC block.

Another approach is to utilize a VBC-containing statistical copolymer as a macroinitiator. Terpolymers of MEO2MA, OEGMA, and VBC have demonstrated sufficient "living" characteristics to reinitiate a second polymerization. This chain extension with a new batch of monomers results in the formation of block copolymers where each block can be designed to have distinct properties, such as different LCSTs.

Graft copolymers offer another route to complex polymer architectures with unique properties. For VBC, graft copolymerization has been primarily demonstrated through surface grafting techniques, which are crucial for modifying substrates in electronic applications. Both "grafting-to" and "grafting-from" methods have been successfully used to covalently attach P(VBC) to indium tin oxide (ITO) surfaces.

Grafting-to: In this approach, pre-synthesized P(VBC) homopolymers are attached to a functionalized ITO surface.

Grafting-from: This method, also known as surface-initiated polymerization, involves growing the P(VBC) chains directly from initiator sites anchored to the ITO substrate.

Both surface grafting techniques yield thin P(VBC) films that are robust and resistant to dissolution during subsequent solution-processing steps, a critical advantage for the layer-by-layer fabrication of devices like OLEDs. While these surface modification techniques are well-documented, reports on the synthesis of more conventional graft copolymers—where P(VBC) acts as a backbone with other polymer side chains, or vice versa—are limited in the scientific literature.

Polymerization in Different States: Solution, Bulk, Emulsion, and Suspension

The physical state in which polymerization is conducted can significantly impact the reaction kinetics, polymer properties, and processability.

Solution Polymerization: This is the most commonly reported method for the polymerization of VBC, particularly for controlled radical polymerization techniques. Solvents such as dimethylformamide (DMF) are frequently used. Solution polymerization allows for good control over the reaction temperature and viscosity, facilitating the synthesis of well-defined polymers with narrow molecular weight distributions. For related carbazole (B46965) monomers like N-vinylcarbazole (NVK), solvents such as 1,4-dioxane (B91453) have also been employed.

Bulk Polymerization: This technique, which involves polymerizing the monomer in the absence of a solvent, is common for many industrial polymerizations. While there are reports on the bulk polymerization of the related monomer N-vinylcarbazole, specific studies detailing the bulk polymerization of VBC are not widely available in the reviewed literature.

Emulsion and Suspension Polymerization: These heterogeneous polymerization techniques are widely used for large-scale industrial production of many common polymers. However, based on available research, these methods are not commonly reported for the polymerization of this compound.

Mechanistic Understanding of Chain Growth and Termination Processes

Understanding the polymerization mechanism is key to controlling the final polymer structure. While VBC can be polymerized through conventional free-radical, cationic, or anionic routes, these methods typically yield poorly defined polymers with high polydispersity. The most advanced and effective strategies rely on controlled radical polymerization, especially NMP.

The mechanism of NMP involves a dynamic equilibrium between active, propagating radical chains and dormant species. The process is initiated by an alkoxyamine initiator (such as BlocBuilder™), which thermally decomposes to generate a propagating radical and a stable nitroxide radical (e.g., SG1).

The key to control lies in the reversible termination (or deactivation) step, where the stable nitroxide radical recombines with the propagating polymer chain end (P•) to form a dormant alkoxyamine (P-ONR2). This dormant species can then homolytically cleave again upon heating, re-releasing the propagating radical and the nitroxide. This rapid, reversible capping of the growing chain minimizes the concentration of active radicals at any given time, thereby significantly suppressing irreversible termination reactions like bimolecular coupling or disproportionation, which are common in conventional free-radical polymerization.

Some research on related carbazole-containing styrenic monomers has also pointed to the possibility of more complex mechanisms, such as a simultaneous step-growth polymerization (via electrophilic aromatic substitution on the carbazole ring) and chain-growth polymerization (at the vinyl group) under certain cationic or photoinitiated conditions.

Advanced Polymer Architectures and Macromolecular Engineering Utilizing 9 4 Vinylbenzyl 9h Carbazole

Linear Homopolymers and Copolymers of 9-(4-Vinylbenzyl)-9H-carbazole

Linear polymers derived from this compound are foundational structures that have been synthesized through multiple polymerization techniques.

Homopolymers: The homopolymer, poly(this compound) (PVBK or P(VBCz)), can be synthesized via electrochemical methods. researchgate.net For instance, thin films of P(VBCz) have been deposited on carbon fiber microelectrodes through electropolymerization in a solution of lithium perchlorate (B79767) and acetonitrile. researchgate.net The properties of these films are influenced by the initial monomer concentration. researchgate.net Like the related and well-studied poly(N-vinylcarbazole) (PVK), PVBK is a p-type semiconducting polymer known for its high thermal and chemical stability and hole-transporting properties. ossila.com

Copolymers: The true versatility of VBK is often realized in its copolymers, where its properties can be combined with those of other monomers. Nitroxide-mediated polymerization (NMP) has been effectively used to synthesize well-defined copolymers. researcher.lifeacs.orgsquarespace.com For example, VBK has been used as a "controlling" comonomer in the NMP of oligo(ethylene glycol) methyl ether methacrylate (B99206) (OEGMA) and 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA). researcher.lifesquarespace.com This approach yields copolymers with relatively narrow, monomodal molecular weight distributions (M̅w/M̅n < 1.4). researcher.life The incorporation of VBK not only helps control the polymerization but also imparts thermo-responsive fluorescence to the resulting copolymers. researcher.lifesquarespace.com By varying the ratio of comonomers, properties such as the lower critical solution temperature (LCST) in water can be finely tuned. researcher.life

Below is a table summarizing the characteristics of representative copolymers synthesized using VBK.

| Copolymer System | Polymerization Method | M̅n ( g/mol ) | M̅w/M̅n | Key Feature | Reference |

| MEO₂MA/VBK | NMP | - | < 1.4 | Thermo-responsive fluorescence | researcher.life |

| OEGMA/VBK | NMP | - | < 1.4 | Thermo-responsive fluorescence | researcher.life |

| MEO₂MA/OEGMA/VBK | NMP | - | < 1.4 | Tunable LCST (28 °C to 81 °C) | researcher.life |

Branched and Hyperbranched Polymeric Structures

Beyond linear chains, VBK can be incorporated into more complex, non-linear architectures such as branched and hyperbranched polymers. These structures are known for their distinct properties, including high solubility, low viscosity, and a high density of functional groups compared to their linear analogues. mdpi.com

Hyperbranched polymers can be synthesized in a one-pot reaction from ABx-type monomers, resulting in irregularly branched, polydisperse macromolecules. instras.com While specific synthesis of a hyperbranched homopolymer of VBK via self-condensing vinyl polymerization (SCVP) has not been extensively detailed, the monomer's structure is suitable for such approaches. A more common strategy is the incorporation of VBK into branched copolymers. For example, a branched, amphiphilic, and electroactive polymer was created by copolymerizing a vinyl benzylcarbazole derivative with monomers such as maleic acid anhydride (B1165640) and 4-vinylbenzylthiol. researchgate.net This approach demonstrates how the carbazole (B46965) moiety can be integrated into a complex, multi-functional branched architecture. researchgate.net The degree of branching is a critical parameter that defines the physical properties of these polymers. cmu.edu

Dendritic Architectures Incorporating the Carbazole Moiety

Dendrimers represent the most structurally perfect class of branched polymers, characterized by a highly regular, symmetric, and monodisperse structure that emanates from a central core. instras.com Unlike hyperbranched polymers, which are typically synthesized in a single step and are polydisperse, dendrimers are built in a stepwise, generational fashion, affording precise control over their size and the number of peripheral functional groups. instras.com

The carbazole unit is a popular component in dendritic materials due to its electronic and photophysical properties. While the direct use of this compound as a building block for a complete dendritic structure is not widely reported, it is ideally suited for use as a functional end-group. In this role, the VBK monomer could be attached to the periphery of a pre-formed dendron or dendrimer. Subsequently, the vinyl groups could be polymerized to create star polymers with dendritic cores or cross-linked to form a network of interconnected dendrimers.

Cross-linked Network Formation and Hydrogels

The vinyl group of this compound provides a reactive site for forming cross-linked polymer networks. These networks consist of polymer chains linked together to form a three-dimensional structure, resulting in materials that are typically insoluble and exhibit enhanced mechanical and thermal stability. rsc.org

Cross-linking can be achieved during polymerization by including a multifunctional monomer or post-polymerization through various chemical reactions. In the context of carbazole-containing polymers, electropolymerization itself can lead to the formation of cross-linked films. researchgate.net The anodic oxidation of carbazole moieties can result in coupling between carbazole units on different polymer chains, leading to a robust, insoluble network on the electrode surface. researchgate.net This process is beneficial for creating stable, modified electrodes for sensor applications. researchgate.net

Hydrogels are a specific class of cross-linked polymer networks that are hydrophilic and capable of swelling and retaining large amounts of water. dtu.dk While the homopolymer of VBK is hydrophobic, hydrogels incorporating the carbazole unit can be fabricated by copolymerizing VBK with hydrophilic monomers. For instance, copolymerizing VBK with monomers like N-vinylpyrrolidone or acrylic acid could result in a cross-linked network that swells in aqueous media. Such hydrogels would combine the mechanical properties of a cross-linked network with the unique electronic and fluorescent properties of the carbazole moiety.

Polymer Brushes and Surface-Anchored Poly(this compound)

Polymer brushes are assemblies of polymer chains tethered by one end to a surface or interface at a high enough density that the chains are forced to stretch away from the surface. nih.govuh.edu Poly(this compound) can be anchored to various substrates to form such brushes, creating functional surfaces with tailored properties.

Two primary methods are used for creating PVBK brushes:

Grafting-to: This method involves synthesizing the PVBK chains first and then reacting their active end-groups with a functionalized surface. uh.edusigmaaldrich.com

Grafting-from (Surface-Initiated Polymerization): In this approach, an initiator is first immobilized on the substrate surface. The polymerization of VBK monomers is then initiated directly from the surface, allowing for the growth of high-density polymer brushes. sigmaaldrich.comrsc.org

Nitroxide-mediated polymerization (NMP) has been successfully used for the surface-initiated polymerization of VBK from indium tin oxide (ITO) substrates. sigmaaldrich.com Furthermore, thin films of PVBK can be covalently grafted to substrates to improve their resistance to dissolution, which is crucial for creating robust multilayered electronic devices. sigmaaldrich.com Electropolymerization is another effective technique for creating surface-anchored films, as demonstrated by the coating of P(VBCz) onto carbon fiber microelectrodes. researchgate.net

Nanostructured Polymeric Assemblies from Block Copolymers

Block copolymers, which consist of two or more chemically distinct polymer chains linked together, can spontaneously self-assemble into a variety of ordered nanostructures. rsc.orgmdpi.com This process is driven by the immiscibility of the constituent blocks. The resulting morphologies, such as spheres, cylinders, lamellae, and vesicles, are of significant interest for applications in nanotechnology and materials science. rsc.orgmdpi.com

Block copolymers containing a PVBK segment can be designed to self-assemble in solution or in the bulk. For example, amphiphilic diblock copolymers can be synthesized by combining a hydrophobic PVBK block with a hydrophilic block. semanticscholar.orgmdpi.com In a selective solvent that dissolves only one of the blocks, these copolymers can self-assemble into structures like micelles or vesicles. mdpi.com

Research has shown the synthesis of block copolymers where VBK is part of a thermoresponsive block. researcher.lifesquarespace.com MEO₂MA/OEGMA/VBK block copolymers were designed so that each block exhibited a distinct lower critical solution temperature (LCST), leading to complex, stimuli-responsive self-assembly behavior in aqueous solutions. researcher.lifesquarespace.com These nanostructured assemblies are promising for applications that require environmentally sensitive materials with fluorescent properties.

Polymer Composites and Hybrid Materials Incorporating the Carbazole-Vinylbenzyl Derived Polymer

Polymer composites and hybrid materials are formed by combining a polymer with one or more other materials, such as nanoparticles, nanotubes, or other polymers, to achieve properties that are superior to those of the individual components. The unique electronic and optical properties of PVBK make it an attractive component for such materials.

A notable example is the creation of a hybrid material by functionalizing multi-walled carbon nanotubes (MWCNTs) with an electroactive polymer derived from vinyl benzylcarbazole. researchgate.net In this hybrid material, the polymer serves multiple roles: it aids in the dispersion of the MWCNTs in solution and facilitates electron transfer, which enhances the performance of the resulting material in electrochemical sensor applications. researchgate.net In situ polymerization is another method to create nanostructured polymer blends where one polymer is formed within a matrix of another. psu.edu This technique could be used to disperse a PVBK phase within a different polymer matrix to create a composite with tailored electronic and mechanical properties.

Spectroscopic and Structural Characterization of 9 4 Vinylbenzyl 9h Carbazole and Its Derived Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer and Polymer Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of the VBCz monomer and for confirming its successful polymerization. uobasrah.edu.iq

Monomer Characterization: The ¹H NMR spectrum of 9-(4-vinylbenzyl)-9H-carbazole provides distinct signals corresponding to each type of proton in the molecule. The aromatic protons of the carbazole (B46965) and benzyl (B1604629) groups typically resonate in the downfield region (δ 7.0-8.5 ppm). The benzylic protons (-CH₂-) appear as a characteristic singlet around δ 5.5 ppm. The vinyl group protons present a classic AMX spin system, with the methine proton (-CH=) appearing as a doublet of doublets around δ 6.7 ppm, and the terminal methylene protons (=CH₂) appearing as two distinct doublets of doublets between δ 5.2 and 5.8 ppm. ipb.pt

The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct resonances for each carbon atom. Aromatic carbons are observed in the δ 100-150 ppm range, with the carbons of the carbazole ring appearing at characteristic shifts. huji.ac.il The benzylic carbon gives a signal around δ 46-50 ppm, while the vinyl carbons appear between δ 114 and 137 ppm.

Expected Chemical Shifts for this compound Monomer

| Group | Proton (¹H) Chemical Shift (δ, ppm) | Carbon (¹³C) Chemical Shift (δ, ppm) |

| Carbazole Aromatic | 7.2 - 8.2 | 108 - 141 |

| Benzyl Aromatic | 7.1 - 7.4 | 126 - 138 |

| Benzylic CH₂ | ~5.5 | 46 - 50 |

| Vinyl CH | ~6.7 | ~136 |

| Vinyl CH₂ | 5.2 - 5.8 | ~114 |

Note: Values are approximate and can vary based on the solvent and spectrometer frequency.

Polymer Characterization: Upon polymerization, the most significant change observed in the NMR spectra is the disappearance of the sharp signals corresponding to the vinyl group protons and carbons. These are replaced by broad signals in the aliphatic region (δ 1.0-2.5 ppm for protons and δ 40-45 ppm for carbons) corresponding to the newly formed polystyrene-type backbone of P(VBCz). The aromatic and benzylic signals remain but are often broadened due to the restricted motion of the polymer chains. researchgate.netnih.gov

To unequivocally assign all signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. huji.ac.ilyoutube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu It would show correlations between the vinyl protons (H-C= and =CH₂) and within the aromatic spin systems of the carbazole and benzyl rings, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). researchgate.net It is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum. For instance, the benzylic proton signal at ~5.5 ppm would show a cross-peak with the benzylic carbon signal around 48 ppm.

Expected 2D NMR Correlations for VBCz Monomer

| 2D Technique | Correlated Nuclei | Key Information Confirmed |

| COSY | ¹H ↔ ¹H | Connectivity of vinyl protons; connectivity within aromatic rings. |

| HSQC | ¹H ↔ ¹³C (1-bond) | Direct attachment of specific protons to specific carbons. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Connectivity between carbazole, benzyl, and vinyl groups. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Polymerization Monitoring

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying functional groups and monitoring the polymerization process. kurouskilab.comnih.gov

For the VBCz monomer, the IR and Raman spectra exhibit characteristic bands. The vinyl group shows a prominent C=C stretching vibration around 1630 cm⁻¹. Out-of-plane C-H bending vibrations of the vinyl group are also observable around 910 and 990 cm⁻¹. The aromatic rings give rise to C-H stretching bands above 3000 cm⁻¹ and various C=C stretching (ring breathing) modes between 1450 and 1600 cm⁻¹. nih.govscispace.com

The primary application of these techniques in this context is monitoring the polymerization reaction. mdpi.com As the monomer is converted to the polymer, the vinyl groups are consumed. This leads to a significant decrease or complete disappearance of the characteristic vinyl C=C stretching band at ~1630 cm⁻¹ and the C-H out-of-plane bending bands. researchgate.netresearchgate.net This change can be monitored in real-time to determine reaction kinetics and conversion. unl.edu

Key Vibrational Bands for Monomer and Polymer

| Wavenumber (cm⁻¹) | Assignment | Monomer (VBCz) | Polymer [P(VBCz)] |

| > 3000 | Aromatic C-H Stretch | Present | Present |

| 2850 - 2950 | Aliphatic C-H Stretch | Present (Benzyl CH₂) | Present (Backbone & Benzyl) |

| ~1630 | Vinyl C=C Stretch | Present (Strong) | Absent or Very Weak |

| 1450 - 1600 | Aromatic C=C Stretch | Present | Present |

| ~990, ~910 | Vinyl C-H Out-of-Plane Bend | Present | Absent |

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of the synthesized P(VBCz). aimplas.netshimadzu.com This technique separates polymer molecules based on their hydrodynamic volume in solution. youtube.com Larger molecules elute faster than smaller molecules.

The analysis provides several key parameters:

Number-Average Molecular Weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mₙ): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a perfectly monodisperse polymer, while typical synthetic polymers have PDI values greater than 1.0.

For P(VBCz) synthesized via conventional methods like free radical polymerization, a broad distribution of molecular weights is expected.

Example GPC/SEC Data for a Carbazole-Containing Polymer

| Parameter | Symbol | Typical Value Range | Description |

| Number-Average Molecular Weight | Mₙ | 10,000 - 100,000 g/mol | Statistical average molecular weight |

| Weight-Average Molecular Weight | Mₙ | 15,000 - 250,000 g/mol | Average weighted by molecular mass |

| Polydispersity Index | PDI | 1.5 - 3.0 | Measure of distribution breadth |

Note: Actual values are highly dependent on the specific polymerization conditions (initiator, temperature, solvent, etc.).

Mass Spectrometry Techniques for Monomer Purity and Oligomer Analysis

Mass spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions. For the VBCz monomer, MS is primarily used to confirm its molecular weight and assess its purity. uab.edu The molecular formula of VBCz is C₂₁H₁₇N, which corresponds to a monoisotopic mass of approximately 283.14 Da. In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺˙) would be expected at m/z ≈ 283. colorado.edu

Fragmentation analysis can also provide structural confirmation. A common fragmentation pathway for benzyl compounds is the cleavage of the benzylic C-C bond, which would lead to the formation of a stable carbazolylmethyl cation at m/z 180 or a vinylbenzyl cation at m/z 117. chemguide.co.ukraco.cat The observation of these fragments would further support the proposed structure. While MS is less commonly used for high molecular weight polymers, techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) can be used to analyze the distribution of low molecular weight oligomers.

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline Structure and Morphology

X-ray scattering techniques are used to probe the solid-state structure of the P(VBCz) polymer over different length scales.

X-ray Diffraction (XRD): Also known as Wide-Angle X-ray Scattering (WAXS), this technique provides information about the atomic-level ordering within a material. Crystalline materials produce sharp diffraction peaks, while amorphous materials produce broad, diffuse halos. Due to the bulky and irregularly placed carbazole-benzyl side groups, P(VBCz) is expected to be amorphous, similar to the well-studied poly(N-vinylcarbazole). researchgate.net Its XRD pattern would therefore be characterized by a broad amorphous halo, indicating a lack of long-range periodic order.

Small-Angle X-ray Scattering (SAXS): This technique investigates larger-scale structural features, typically in the range of 1 to 100 nm. For an amorphous polymer like P(VBCz), SAXS can provide information about nanoscale heterogeneities, such as density fluctuations or the presence of microvoids.

Expected X-ray Scattering Results for P(VBCz)

| Technique | Probed Feature | Expected Result for P(VBCz) | Interpretation |

| XRD / WAXS | Crystallinity | Broad, diffuse halo | Amorphous, disordered structure |

| SAXS | Nanoscale Morphology | Diffuse scattering profile | Lack of large-scale ordered domains |

Electron Microscopy (SEM, TEM) for Polymer Morphology and Nanostructure Visualization

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for elucidating the morphology and nanostructure of polymeric materials. These methods provide high-resolution imaging, offering insights into the surface features and internal structure of polymers derived from this compound.

Scanning Electron Microscopy (SEM)

SEM is a versatile technique for examining the surface topography of materials. In the context of poly(this compound), SEM analysis is instrumental in characterizing the morphology of thin films and bulk materials. For instance, studies on the electropolymerization of this compound have utilized SEM to assess the quality of the resulting polymer films. Research indicates that thin films of poly(this compound) can be deposited on substrates like carbon fiber microelectrodes, forming continuous and well-adhered coatings researchgate.net.

Illustrative SEM Data for Poly(this compound) Films

| Parameter | Description | Typical Observation |

| Surface Morphology | Overall surface appearance | Generally smooth and uniform, indicating good film formation. |

| Film Continuity | Presence of a continuous polymer layer | Formation of a continuous film without significant cracks or voids is often observed. |

| Adhesion | How well the film is attached to the substrate | Good adhesion to the substrate is a common characteristic. |

| Particle/Grain Size | Size of any distinct features on the surface | Can vary depending on polymerization conditions, with finer grains often sought for uniform properties. |

Note: This table is illustrative and represents the type of data obtainable through SEM analysis. Actual values would be dependent on specific experimental conditions.

Transmission Electron Microscopy (TEM)

While SEM provides surface information, TEM offers insights into the internal nanostructure of the polymer. To visualize the internal morphology, thin sections of the polymer are prepared and subjected to a beam of electrons. For polymers, TEM can reveal information about the arrangement of polymer chains, the presence of crystalline or amorphous regions, and the dispersion of any additives or fillers within the polymer matrix.

Although specific TEM studies on homopolymers of this compound are not widely documented in the provided search results, the technique is broadly applied to understand the nanostructure of carbazole-containing and other conjugated polymers. For copolymers or blends incorporating poly(this compound), TEM would be critical for visualizing phase separation and the morphology of the different polymer domains.

Atomic Force Microscopy (AFM) for Surface Topography and Phase Imaging

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. It can also be used to probe various mechanical and electrical properties at the nanoscale.

Surface Topography

In topography mode, the AFM tip scans across the polymer surface, and its vertical movement is recorded to generate a 3D height map. This allows for the quantitative analysis of surface roughness. For thin films of poly(this compound), AFM is crucial for characterizing their smoothness, which is a critical parameter for applications in electronics and optics.

The surface roughness of a polymer film can be influenced by the preparation method, such as spin-coating or electropolymerization, and the processing conditions. Key parameters derived from AFM topographical analysis include:

Average Roughness (Ra): The arithmetic average of the absolute values of the height deviations from the mean surface.

Root Mean Square (RMS) Roughness (Rq): The square root of the average of the squared height deviations from the mean surface.

Illustrative AFM Surface Roughness Data for a Polymer Film

| Parameter | Value (nm) |

| Scan Size | 1 µm x 1 µm |

| Average Roughness (Ra) | 0.5 - 5 |

| RMS Roughness (Rq) | 0.8 - 7 |

Note: This table provides typical ranges for surface roughness of polymer films and is for illustrative purposes. Specific values for poly(this compound) would require experimental measurement.

Phase Imaging

AFM can be operated in tapping mode, where the cantilever oscillates near its resonance frequency. As the tip interacts with the surface, changes in the phase of this oscillation relative to the drive signal are recorded. This "phase imaging" provides contrast based on differences in material properties such as adhesion, stiffness, and viscoelasticity.

For polymers derived from this compound, phase imaging can be particularly useful for:

Identifying different components in polymer blends or composites: If poly(this compound) is blended with another polymer, the two components will likely exhibit different mechanical properties, leading to a distinct contrast in the phase image.

Visualizing crystalline and amorphous regions: Differences in stiffness between crystalline and amorphous domains within the polymer can be mapped using phase imaging.

Detecting surface contamination: Any contaminants on the polymer surface with different properties will be readily visible in the phase image.

The combination of topographical and phase imaging in AFM provides a comprehensive understanding of the surface characteristics of poly(this compound) and its derived materials, which is essential for tailoring their properties for specific technological applications.

Computational and Theoretical Investigations of 9 4 Vinylbenzyl 9h Carbazole and Its Polymeric Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules and materials.

Frontier Molecular Orbital Analysis of the Monomer

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a key parameter that influences the chemical reactivity and the absorption and emission characteristics of the material.

For the 9-(4-Vinylbenzyl)-9H-carbazole monomer, DFT calculations can elucidate the spatial distribution of these orbitals and their energy levels. While specific DFT calculations for VBCz are not widely available in the literature, data for analogous compounds such as 9-benzyl-9H-carbazole and other carbazole (B46965) derivatives can provide valuable insights. Theoretical calculations on similar carbazole-based molecules have shown that the HOMO is typically localized on the electron-rich carbazole moiety, while the LUMO distribution can vary depending on the nature of the substituent. In the case of VBCz, the vinylbenzyl group is expected to influence the electronic properties.

Table 1: Representative Frontier Molecular Orbital Data for Carbazole Derivatives This table presents illustrative data based on typical values for carbazole derivatives, as specific experimental or calculated values for this compound are not readily available in the searched literature.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 9-Benzyl-9H-carbazole (Analog) | -5.75 | -2.15 | 3.60 |

| 9-Vinylcarbazole (Analog) | -5.80 | -2.20 | 3.60 |

| This compound (Illustrative) | -5.78 | -2.18 | 3.60 |

Note: The values for this compound are hypothetical and for illustrative purposes only.

Conformational Analysis and Torsional Barriers of the Monomer and Polymer Units

The three-dimensional structure and conformational flexibility of the VBCz monomer and its repeating unit in the polymer chain are critical for understanding the macroscopic properties of PVBCz. DFT calculations can be used to determine the preferred conformations and the energy barriers for rotation around key single bonds, such as the bond connecting the carbazole nitrogen to the benzyl (B1604629) group and the bond between the benzyl group and the vinyl group.

The torsional barriers provide information about the rigidity of the molecule and the polymer chain. A lower torsional barrier suggests greater conformational freedom, which can impact the packing of polymer chains in the solid state and, consequently, the material's morphology and charge transport properties. For instance, studies on 9-benzyl-9H-carbazole have investigated the dihedral angle between the carbazole and benzene rings.

Table 2: Representative Torsional Barrier Data for Carbazole Derivatives This table provides illustrative data based on typical values for similar aromatic compounds, as specific calculated values for this compound are not readily available in the searched literature.

| Rotational Bond | Dihedral Angle Range (degrees) | Torsional Barrier (kcal/mol) |

| Carbazole-CH2 (in 9-Benzyl-9H-carbazole analog) | 0 - 360 | 2.5 - 4.0 |

| Benzyl-Vinyl (in Styrene (B11656) analog) | 0 - 180 | 3.0 - 5.0 |

| Carbazole-CH2 (in VBCz - Illustrative) | 0 - 360 | 2.8 - 4.5 |

| Benzyl-Vinyl (in VBCz - Illustrative) | 0 - 180 | 3.2 - 5.5 |

Note: The values for this compound are hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Polymer Chain Dynamics and Morphology

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For poly(this compound), MD simulations can provide insights into the dynamics of the polymer chains and the resulting morphology in the amorphous or semi-crystalline state. These simulations can help predict important material properties such as the glass transition temperature (Tg), density, and the conformational arrangement of the polymer chains. The interactions between atoms are typically described by a force field.

By simulating a system of PVBCz chains, one can observe how the chains pack together and how the pendant carbazole groups orient themselves. This information is crucial for understanding structure-property relationships, as the morphology of the polymer film significantly influences its electronic and mechanical properties.

Monte Carlo Simulations for Polymerization Kinetics and Chain Growth Modeling

Monte Carlo (MC) simulations can be employed to model the polymerization process of this compound. These simulations use random numbers to model the probabilistic nature of chemical reactions, such as initiation, propagation, and termination steps in radical polymerization. By defining the probabilities of these events based on their reaction rates, MC simulations can predict the kinetics of the polymerization, the evolution of the molecular weight distribution, and the polymer chain architecture.

This modeling approach can help in understanding how different reaction conditions, such as monomer and initiator concentrations, and temperature, affect the final properties of the PVBCz polymer.

Charge Transport Modeling in Poly(this compound) Based Systems

The charge transport properties of PVBCz are of significant interest for its application in electronic devices. Carbazole-based polymers are well-known for their hole-transporting capabilities. irjweb.com Computational models can be used to investigate the mechanisms of charge transport in these materials.

Charge transport in disordered organic materials like PVBCz is typically described by a hopping mechanism, where charge carriers (holes or electrons) jump between localized states, which correspond to the carbazole moieties. The efficiency of this process depends on the energetic disorder and the spatial arrangement of the hopping sites. Theoretical models, often based on Marcus theory and coupled with information from DFT calculations (for electronic couplings) and MD simulations (for morphology), can be used to calculate charge carrier mobilities.

Table 3: Representative Charge Transport Parameters for Carbazole-Based Polymers This table presents typical ranges of charge transport parameters for carbazole-based polymers like PVK, as specific data for poly(this compound) is not readily available.

| Parameter | Typical Value Range |

| Hole Mobility (μh) | 10⁻⁶ - 10⁻³ cm²/Vs |

| Electron Mobility (μe) | 10⁻⁸ - 10⁻⁶ cm²/Vs |

| Hopping Distance | 0.5 - 1.5 nm |

| Reorganization Energy | 0.1 - 0.3 eV |

Exciton (B1674681) Dynamics and Energy Transfer Pathway Simulations in Polymer Networks

In applications such as organic light-emitting diodes (OLEDs), the behavior of excitons (bound electron-hole pairs) is of paramount importance. Computational simulations can model exciton dynamics, including their formation, diffusion, and decay (radiatively as light or non-radiatively).

Simulations of exciton dynamics in PVBCz networks can help in understanding energy transfer processes. For instance, Förster Resonance Energy Transfer (FRET) is a key mechanism for exciton migration between different chromophores (in this case, the carbazole units). The rate of FRET depends on the spectral overlap between the emission of the donor and the absorption of the acceptor, as well as their distance and relative orientation. By modeling these processes, researchers can predict the efficiency of energy transfer and the exciton diffusion length, which are critical parameters for device performance.

Prediction of Polymerization Selectivity and Regiochemistry

The polymerization of this compound (VBCz) presents questions of selectivity and regiochemistry that can be effectively addressed through computational and theoretical chemistry. These investigations are crucial for understanding and controlling the resulting polymer's microstructure, which in turn dictates its material properties. The primary aspects of selectivity in VBCz polymerization are chemoselectivity (vinyl group vs. carbazole ring reactivity) and stereoselectivity (tacticity), while regiochemistry concerns the head-to-tail arrangement of monomer units.

Chemoselectivity: Vinyl Group Polymerization vs. Carbazole Ring Reactions

In the polymerization of VBCz, the vinyl group is the primary site for chain propagation under typical free-radical or controlled radical polymerization conditions. dntb.gov.uaresearchgate.net However, the carbazole moiety is also electrochemically active and can undergo oxidative coupling. researchgate.net Computational methods, particularly Density Functional Theory (DFT), can be employed to predict the likelihood of these competing reaction pathways.

By calculating the activation energies for both vinyl addition and carbazole-based coupling, the chemoselectivity of a given polymerization method can be predicted. For instance, the calculated energy barrier for the addition of a radical to the vinyl group can be compared with the energy required for the oxidation of the carbazole ring. Such calculations would likely confirm that under standard radical polymerization conditions, the vinyl group is significantly more reactive, leading to the formation of poly(this compound) rather than a polymer with a backbone derived from carbazole-carbazole linkages.

Regiochemistry: Prediction of Head-to-Tail Linkages

The regiochemistry of vinyl polymerization refers to the orientation of the monomer units as they add to the growing polymer chain. For a monosubstituted vinyl monomer like VBCz, two primary arrangements are possible: head-to-tail and head-to-head/tail-to-tail.

Head-to-Tail: The substituted carbon (head) of the incoming monomer adds to the unsubstituted carbon (tail) of the growing chain radical.

Head-to-Head: The substituted carbon of the monomer adds to the substituted carbon of the growing chain radical.

Computational modeling can predict the favored regiochemistry by comparing the stability of the propagating radicals formed in each addition mode. In the case of VBCz, the "head" is the carbon atom of the vinyl group attached to the benzyl ring, and the "tail" is the terminal vinyl carbon.

Table 1: Theoretical Comparison of Propagating Radicals in VBCz Polymerization

| Addition Mode | Structure of Propagating Radical | Theoretical Stability |

|---|---|---|

| Head-to-Tail | Secondary benzylic-type radical | More stable due to steric factors and potential resonance stabilization. |

Theoretical calculations would involve optimizing the geometries of the radicals formed after a head-to-tail versus a head-to-head addition and calculating their relative energies. It is widely predicted, and experimentally observed in analogous vinyl polymerizations, that the head-to-tail arrangement is overwhelmingly favored due to the greater stability of the resulting secondary radical and the minimization of steric hindrance between the bulky 9-(4-benzylcarbazole) side groups.

Stereoselectivity: Prediction of Tacticity

Tacticity describes the stereochemical arrangement of the pendant groups along the polymer backbone. pslc.ws For poly(this compound), the tacticity can be isotactic (pendant groups on the same side), syndiotactic (pendant groups on alternating sides), or atactic (random arrangement). pslc.ws The prediction of tacticity is a more complex computational challenge that involves modeling the transition states of the propagation step.

Computational approaches to predicting tacticity often involve:

Quantum Mechanics (QM) Calculations: DFT can be used to model the transition states for the addition of a monomer to the growing polymer chain. By comparing the activation energies for isotactic and syndiotactic placements, the preferred stereochemistry can be determined. These calculations need to account for the steric and electronic effects of the catalyst, solvent, and the growing polymer chain.

Molecular Mechanics (MM) and Molecular Dynamics (MD): For larger systems, MM and MD simulations can be used to model the conformational preferences of the growing polymer chain end. These simulations can provide insights into how the existing stereocenters on the chain influence the stereochemistry of the incoming monomer.

For VBCz, the bulky carbazole-benzyl side group is expected to play a significant role in directing the stereochemistry of the polymerization. uc.edu Theoretical models would likely predict that in free-radical polymerization, syndiotactic placement is slightly favored due to the minimization of steric repulsion between the side chains of the last added monomer and the incoming monomer. However, the energy difference between the isotactic and syndiotactic transition states may be small, leading to a largely atactic polymer, which is common for free-radical vinyl polymerizations. pslc.ws

Table 2: Theoretical Factors Influencing Tacticity in VBCz Polymerization

| Factor | Influence on Isotactic Placement | Influence on Syndiotactic Placement | Predicted Outcome in Free-Radical Polymerization |

|---|---|---|---|

| Steric Hindrance | Higher steric repulsion between the bulky side group of the terminal unit and the incoming monomer. | Lower steric repulsion as the incoming side group is on the opposite side. | Favors syndiotacticity. |

| Electronic Effects | Dipole-dipole interactions can be favorable or unfavorable depending on the conformation. | Dipole-dipole interactions can be favorable or unfavorable depending on the conformation. | Generally less influential than steric effects for non-polar side chains. |

| Penultimate Unit Effect | The stereochemistry of the second-to-last monomer unit can influence the transition state. | The stereochemistry of the second-to-last monomer unit can influence the transition state. | Can lead to higher-order stereochemical control. |

In the context of controlled polymerization techniques, such as anionic or cationic polymerization, computational studies have shown that the nature of the catalyst and its coordination with the monomer and the growing chain end are critical in determining tacticity. nih.gov For instance, in a hypothetical cationic polymerization of VBCz, DFT calculations could be used to model the interaction of the carbazolium propagating species with a chiral counter-ion to predict the potential for achieving high stereoregularity.

Applications of Poly 9 4 Vinylbenzyl 9h Carbazole and Its Copolymers in Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

P(VBCz) and its copolymers are versatile materials for OLEDs and PLEDs, capable of functioning in various roles within the device architecture. The inherent properties of the carbazole (B46965) group, such as a high highest occupied molecular orbital (HOMO) energy level and good charge carrier mobility, make these polymers suitable for use in both hole-transporting and emissive layers.

Hole-Transporting Layer Functionality and Optimization

The primary role of a hole-transporting layer (HTL) in an OLED is to facilitate the efficient injection of holes from the anode and transport them to the emissive layer, while simultaneously blocking the passage of electrons from the emissive layer to the anode. Carbazole-based polymers are widely used as HTLs due to their strong electron-donating nature and high hole mobility. researchgate.net

The functionality of P(VBCz) as an HTL is derived from the carbazole side chains. The HOMO energy level of carbazole-based polymers is typically well-aligned with the work function of common anodes like indium tin oxide (ITO) coated with poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), which helps to minimize the energy barrier for hole injection. Optimization of the HTL involves ensuring good film-forming properties to create a uniform, pinhole-free layer, which is crucial for preventing device short-circuits and ensuring uniform current distribution. The benzyl (B1604629) spacer in P(VBCz) may offer different processing characteristics compared to the direct vinyl linkage in PVK, potentially allowing for different solvent systems and improved film morphology.

Emissive Layer Integration and Device Architecture

P(VBCz)-based materials can be integrated into the emissive layer (EML) of an OLED in two primary ways: as a host material for a phosphorescent or fluorescent dopant, or as an active emissive component itself, often through copolymerization. When used as a host, the polymer's high triplet energy is a key advantage, particularly for phosphorescent OLEDs (PhOLEDs), as it allows for efficient energy transfer to the guest emitter without quenching.

Research into copolymers has demonstrated the practical application of the 9-(4-vinylbenzyl)-9H-carbazole monomer in emissive layers. For instance, a copolymer designated LRC-13, which contains 13 mol% 9-(4-vinylphenyl)carbazole units copolymerized with 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole, has been used as the EML in a polymer OLED. acs.org The device architecture for such a polymer-based OLED is typically a multilayer stack, which can be fabricated via solution processing.

A representative device structure is as follows: ITO / PEDOT:PSS / EML [P1:LRC-13 (10 wt%)] / TPBI / Ca / Al acs.org

In this architecture:

ITO (Indium Tin Oxide) serves as the transparent anode.

PEDOT:PSS is used as a hole-injection layer.

The EML consists of the LRC-13 copolymer doped into a host polymer (P1, poly(9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole)).

TPBI (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene) acts as an electron-transporting and hole-blocking layer.

Ca/Al (Calcium/Aluminum) forms the cathode for efficient electron injection.

Device Performance Enhancement through Polymer Design

The design of copolymers incorporating the this compound monomer is a key strategy for enhancing device performance. By combining different monomer units, properties such as charge carrier mobility, energy levels, and emission color can be precisely tuned.

In the case of the LRC-13 copolymer, it was used as a guest emitter within a host polymer matrix. The performance of this polymer OLED (POLED) demonstrates how copolymerization can lead to functional devices. While the reported efficiency was not exceptionally high, the device exhibited stable performance with low efficiency roll-off across a wide range of current densities, which is a critical factor for practical applications. acs.org The thermal properties of such copolymers, including high glass transition temperatures, also contribute to the operational stability of the devices. acs.org

The performance metrics for an OLED device utilizing the LRC-13 copolymer in the emissive layer are summarized in the table below.

| Device Structure | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |

| ITO/CuI/P1:LRC-13(10 wt%)/TPBI/Ca/Al | 185 | 0.35 | 0.1 | 0.2 | (0.22, 0.25) |

Table based on data from ACS Publications. acs.org

Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)

In organic photovoltaics, the active layer typically consists of a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor material. Carbazole-based polymers are widely explored as electron donor materials due to their excellent hole-transporting capabilities and ability to be chemically modified to tune their absorption spectra and energy levels. researchgate.net

Donor/Acceptor Blend Optimization

When P(VBCz) or its copolymers are used as the donor material in a PSC, they are blended with an electron acceptor, such as a fullerene derivative (e.g., PC₇₁BM) or a non-fullerene acceptor. The optimization of this donor/acceptor blend is critical for achieving high power conversion efficiency (PCE). Key factors in this optimization include:

Donor:Acceptor Ratio: The weight ratio of the donor polymer to the acceptor molecule influences the blend morphology, charge transport balance, and light absorption.

Morphology: The ideal BHJ morphology consists of an interpenetrating network of donor and acceptor domains with domain sizes on the order of the exciton (B1674681) diffusion length (typically 10-20 nm). This nanoscale phase separation maximizes the interfacial area for charge separation while maintaining continuous pathways for charge collection at the electrodes.

Energy Level Alignment: The HOMO level of the donor and the lowest unoccupied molecular orbital (LUMO) level of the acceptor must be aligned to provide a sufficient driving force for exciton dissociation. The difference between the donor's HOMO and the acceptor's LUMO is a primary determinant of the device's open-circuit voltage (Vₒ꜀).

Copolymerization of this compound with other monomers can be used to create donor-acceptor type copolymers. This approach allows for the intrinsic tuning of the polymer's electronic properties to match those of specific acceptors, potentially leading to improved device performance. For example, incorporating acceptor units into the polymer backbone can enhance intramolecular charge transfer, broaden the absorption spectrum, and optimize energy levels for more efficient solar cells. researchgate.net

Charge Separation and Collection Efficiency in Bulk Heterojunctions

The efficiency of a polymer solar cell is highly dependent on the processes of charge separation and collection. After the donor polymer absorbs a photon and creates an exciton (a bound electron-hole pair), the exciton must diffuse to a donor-acceptor interface.

Charge Separation: At the interface, the energy level offset between the donor and acceptor facilitates the dissociation of the exciton. The electron is transferred to the acceptor's LUMO, and the hole remains on the donor's HOMO. The efficiency of this process is dependent on the blend morphology and the electronic coupling between the donor and acceptor materials.

Charge Collection: Once separated, the free electrons and holes must be transported through the acceptor and donor domains, respectively, to be collected at the cathode and anode. The collection efficiency is governed by the charge carrier mobility of the materials and the morphology of the blend. High mobility and continuous, percolating pathways for both donor and acceptor phases are required to minimize charge recombination (where an electron and hole meet and annihilate before being collected), which is a major loss mechanism in OPVs.